molecular formula C18H16O2 B14148745 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one CAS No. 88964-81-2

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one

Katalognummer: B14148745
CAS-Nummer: 88964-81-2
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: XUERPQNADIVCGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with hydroxy, methyl, and diphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, methyl, and diphenyl groups on a cyclopentene ring makes it a versatile compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

88964-81-2

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C18H16O2/c1-18(20)12-15(13-8-4-2-5-9-13)16(17(18)19)14-10-6-3-7-11-14/h2-11,20H,12H2,1H3

InChI-Schlüssel

XUERPQNADIVCGP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.